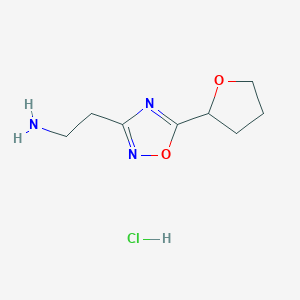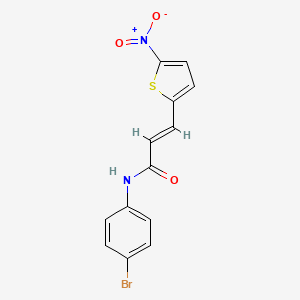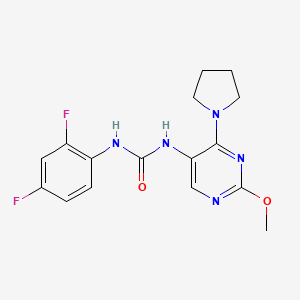
Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C20H16ClF3N2O3 and its molecular weight is 424.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate serves as a critical intermediate in the synthesis of complex heterocyclic compounds. Research demonstrates its versatility in generating novel perianellated tetracyclic heteroaromatics, particularly through reactions involving primary amines and triethyl orthoformate, showcasing its role in expanding the scope of medicinal chemistry and heterocyclic synthesis (Mekheimer et al., 2005). Additionally, it has been utilized in the development of new antimicrobial agents, emphasizing its potential in drug discovery and pharmaceutical research (Desai et al., 2007).
Catalysis and Organic Synthesis
This compound has been a focus in the exploration of cobalt-catalyzed, aminoquinoline-directed coupling of sp2 C–H bonds with alkenes. The research highlights its application in ortho-functionalization processes, contributing to advancements in organic synthesis methodologies that are more efficient and environmentally friendly (Grigorjeva & Daugulis, 2014). Such studies are vital for developing new synthetic routes that are crucial for pharmaceutical manufacturing and material science.
Microwave-Assisted Synthesis
Innovative approaches to synthesis have been demonstrated, such as the microwave-assisted Gould-Jacobs reaction using aluminium metal as a catalyst. This method optimizes reaction conditions, yielding high product efficiency and represents a significant step forward in green chemistry and sustainable production practices (Bao-an, 2012).
Exploration of Regioselectivity
The exploration of regioselectivities in synthetic chemistry is highlighted through the synthesis of Luotonin A derivatives. This research provides insights into selective reactions and the development of novel compounds with potential therapeutic applications, showcasing the compound's role in advancing the understanding of chemical selectivity and its implications for drug design (Atia et al., 2017).
Antibacterial Activity Studies
Research into the antibacterial properties of derivatives indicates potential applications in developing new antibacterial agents. Such studies are foundational in the ongoing search for novel treatments against resistant bacterial strains, underscoring the importance of this compound in medicinal chemistry and public health (Krishnakumar et al., 2012).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-(trifluoromethyl)benzaldehyde with ethyl 7-chloro-1,2-dihydroquinoline-3-carboxylate followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then acylated with ethyl chloroformate to yield the final product.", "Starting Materials": [ "2-(trifluoromethyl)benzaldehyde", "ethyl 7-chloro-1,2-dihydroquinoline-3-carboxylate", "sodium borohydride", "ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 2-(trifluoromethyl)benzaldehyde with ethyl 7-chloro-1,2-dihydroquinoline-3-carboxylate in the presence of a base such as potassium carbonate to yield the corresponding imine.", "Step 2: Reduction of the imine with sodium borohydride in methanol to yield the corresponding amine.", "Step 3: Acylation of the amine with ethyl chloroformate in the presence of a base such as triethylamine to yield Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate." ] } | |
CAS番号 |
1189701-74-3 |
分子式 |
C20H16ClF3N2O3 |
分子量 |
424.8 |
IUPAC名 |
ethyl 7-chloro-2-oxo-4-[[2-(trifluoromethyl)phenyl]methylamino]-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H16ClF3N2O3/c1-2-29-19(28)16-17(13-8-7-12(21)9-15(13)26-18(16)27)25-10-11-5-3-4-6-14(11)20(22,23)24/h3-9H,2,10H2,1H3,(H2,25,26,27) |
InChIキー |
QIRNCYNGHDHVGA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=CC=C3C(F)(F)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Phenylmethoxycarbonyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B2724514.png)
![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2724515.png)


![(Z)-ethyl 2-((5-nitrofuran-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2724521.png)
![(1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)acetic acid](/img/structure/B2724522.png)
![(E)-N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide](/img/structure/B2724523.png)

![N-(4-cyanooxan-4-yl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2724527.png)

![2-Fluoro-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2724533.png)
![1-(2,5-dimethoxyphenyl)-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2724534.png)

![4-[bis(prop-2-enyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2724536.png)